

Application Notes and Protocols: Experimental Setup for Alkynylation Reactions Catalyzed by InBr_3

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Compound of Interest

Compound Name: Indium tribromide

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These application notes provide a comprehensive overview and detailed protocols for conducting alkynylation reactions catalyzed by indium(III) bromide (InBr_3). This versatile Lewis acid catalyst facilitates the formation of carbon-carbon bonds between terminal alkynes and various electrophiles, offering a mild and efficient methodology for the synthesis of propargylic alcohols, amines, and ketones. These structural motifs are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Alkynylation of Aldehydes and N,O- or N,S-Acetals

The InBr_3 -catalyzed alkynylation of aldehydes provides a direct route to propargylic alcohols. The reaction proceeds under mild conditions and is applicable to a wide range of aromatic, heterocyclic, and aliphatic aldehydes.^[1] Furthermore, this methodology can be extended to the alkynylation of N,O- and N,S-acetals for the synthesis of propargylic amines.^[1]

Quantitative Data Summary

The following table summarizes the yields of propargylic alcohols from the reaction of various aldehydes with terminal alkynes in the presence of InBr_3 and a triethylamine (Et_3N) co-catalyst.

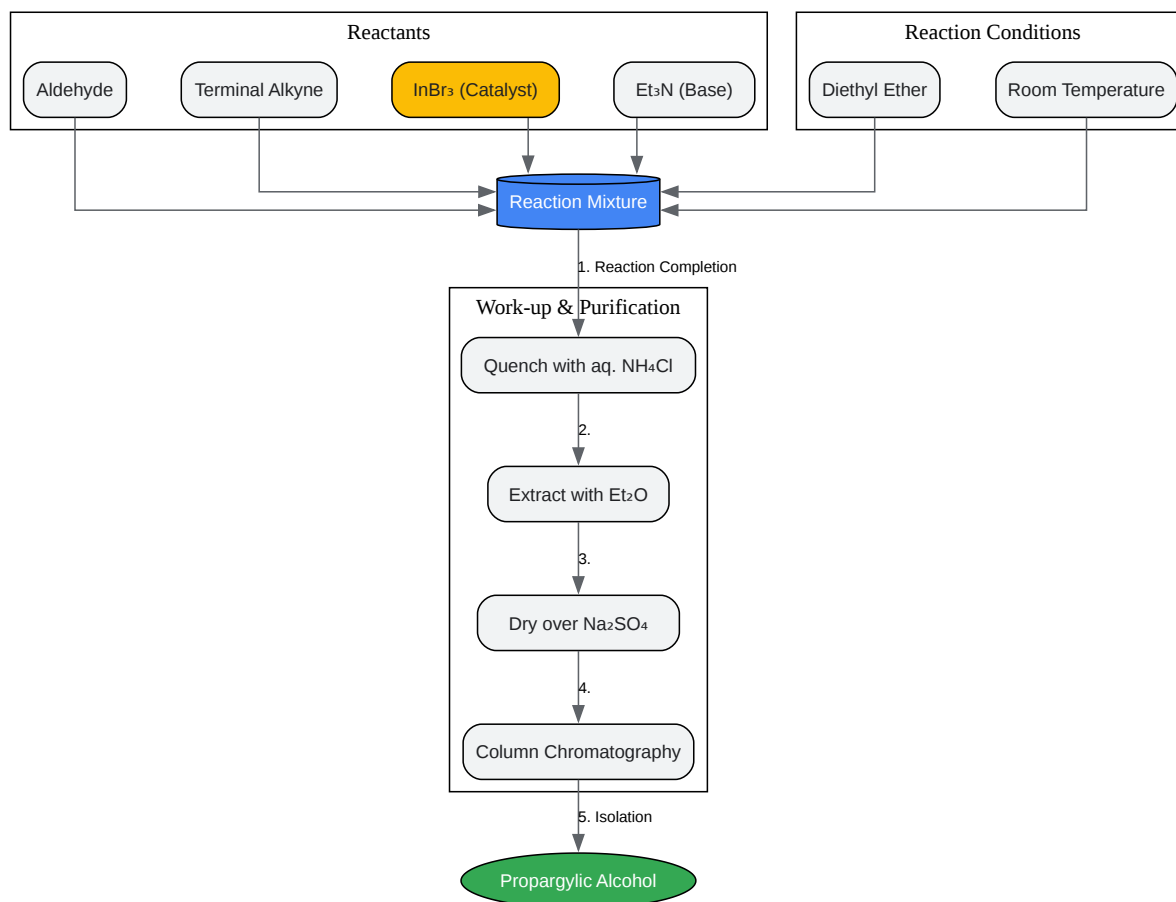
Entry	Aldehyde	Alkyne	Product	Time (h)	Yield (%)
1	Benzaldehyde	Phenylacetylene	1,3-Diphenylprop-2-yn-1-ol	1	95
2	4-Chlorobenzaldehyde	Phenylacetylene	1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-ol	1	94
3	4-Methoxybenzaldehyde	Phenylacetylene	1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-ol	1	96
4	2-Naphthaldehyde	Phenylacetylene	1-(Naphthalen-2-yl)-3-phenylprop-2-yn-1-ol	1.5	93
5	Furfural	Phenylacetylene	1-(Furan-2-yl)-3-phenylprop-2-yn-1-ol	1	92
6	Cinnamaldehyde	Phenylacetylene	1-Phenyl-5-phenylpenta-1,4-dien-3-ol	2	85
7	Cyclohexanecarboxaldehyde	Phenylacetylene	1-Cyclohexyl-3-phenylprop-2-yn-1-ol	2	88
8	Pivalaldehyde	Phenylacetylene	4,4-Dimethyl-1-phenylpent-1-yn-3-ol	3	82

9	Benzaldehyde	1-Hexyne	1-Phenylhept-2-yn-1-ol	1.5	90
10	Benzaldehyde	Trimethylsilyl acetylene	1-Phenyl-3-(trimethylsilyl) prop-2-yn-1-ol	1	98

Experimental Protocol: General Procedure for the Alkynylation of Aldehydes

- To a stirred solution of the aldehyde (1.0 mmol) and the terminal alkyne (1.2 mmol) in dry diethyl ether (5 mL) under a nitrogen atmosphere, add triethylamine (1.2 mmol).
- Add indium(III) bromide (0.1 mmol, 10 mol%) to the mixture at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, quench the mixture with a saturated aqueous solution of ammonium chloride (10 mL).
- Extract the mixture with diethyl ether (3 x 15 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired propargylic alcohol.

Proposed Reaction Workflow



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Caption: Workflow for InBr_3 -catalyzed alkynylation of aldehydes.

Coupling of Acid Chlorides with Alkynylsilanes

The InBr_3 -catalyzed coupling of acid chlorides with alkynylsilanes provides an efficient route to α,β -acetylenic ketones. This method is notable for its mild reaction conditions, short reaction times, and high yields.^{[2][3]} The use of alkynylsilanes circumvents the need for the often unstable and difficult-to-handle terminal alkynes in the presence of strong bases.

Quantitative Data Summary

The following table summarizes the yields of α,β -acetylenic ketones from the reaction of various acid chlorides with (trimethylsilyl)acetylene catalyzed by InBr_3 .

Entry	Acid Chloride	Product	Time (min)	Yield (%)
1	Benzoyl chloride	1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-one	15	92
2	4-Chlorobenzoyl chloride	1-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-one	20	90
3	4-Methylbenzoyl chloride	1-(p-Tolyl)-3-(trimethylsilyl)prop-2-yn-1-one	15	94
4	4-Nitrobenzoyl chloride	1-(4-Nitrophenyl)-3-(trimethylsilyl)prop-2-yn-1-one	30	88
5	Cinnamoyl chloride	1-Phenyl-5-(trimethylsilyl)pent-1-en-4-yn-3-one	25	85
6	Hexanoyl chloride	1-(Trimethylsilyl)oct-1-yn-3-one	45	82
7	Cyclohexanecarbonyl chloride	1-Cyclohexyl-3-(trimethylsilyl)prop-2-yn-1-one	60	80

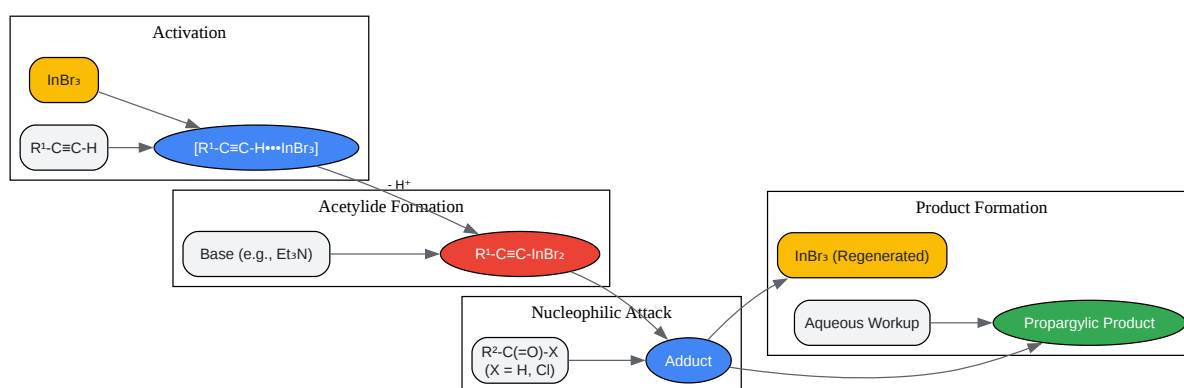
Experimental Protocol: General Procedure for the Coupling of Acid Chlorides with Alkynylsilanes

- To a solution of the acid chloride (1.0 mmol) and the alkynylsilane (1.2 mmol) in dry dichloromethane (10 mL) under a nitrogen atmosphere, add indium(III) bromide (0.05 mmol, 5 mol%).

- Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
- Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with water (2 x 10 mL).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired α,β -acetylenic ketone.

Proposed Reaction Mechanism

The catalytic cycle is believed to commence with the activation of the terminal alkyne by the Lewis acidic InBr_3 . This coordination enhances the acidity of the acetylenic proton, which is then abstracted by a base (e.g., Et_3N), generating an indium acetylide species. This nucleophilic acetylide then attacks the electrophilic carbonyl carbon of the aldehyde or acid chloride. Subsequent workup liberates the propargylic product and regenerates the catalyst.



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Caption: Proposed mechanism for InBr_3 -catalyzed alkynylation.

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References

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